(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride
Overview
Description
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a benzyl group attached to the oxazolidine ring, which is further substituted with a carbonyl chloride group. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidinone ring. This reaction is typically carried out in the presence of a strong base like sodium hydride.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the oxazolidinone to the carbonyl chloride derivative. This can be achieved by reacting the oxazolidinone with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The carbonyl chloride group can be hydrolyzed in the presence of water to form the corresponding carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the formation of the carbonyl chloride group.
Sodium Hydride (NaH): Used as a base in nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH4): Used as a reducing agent for the reduction of the oxazolidinone ring.
Major Products Formed
Amides: Formed through the reaction with amines.
Esters: Formed through the reaction with alcohols.
Thioesters: Formed through the reaction with thiols.
Carboxylic Acids: Formed through hydrolysis of the carbonyl chloride group.
Scientific Research Applications
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride involves the formation of covalent bonds with nucleophilic residues in target molecules. The carbonyl chloride group is highly electrophilic and can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
®-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride: The enantiomer of the (S)-isomer, which may exhibit different reactivity and biological activity.
4-Benzyl-2-oxooxazolidine-3-carboxylic acid: The hydrolyzed form of the carbonyl chloride derivative.
4-Benzyl-2-oxooxazolidine-3-thioester: Formed through the reaction with thiols.
Uniqueness
(S)-4-Benzyl-2-oxooxazolidine-3-carbonyl chloride is unique due to its specific stereochemistry and the presence of the reactive carbonyl chloride group. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-10(14)13-9(7-16-11(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQHYQRMXXFEI-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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